molecular formula C6H11Cl2N3OS B13482608 4-Aminobenzene-1-sulfonoimidamide dihydrochloride

4-Aminobenzene-1-sulfonoimidamide dihydrochloride

Katalognummer: B13482608
Molekulargewicht: 244.14 g/mol
InChI-Schlüssel: ZNFPCGGHBUMMEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobenzene-1-sulfonoimidamide dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with appropriate reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and amines, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminobenzene-1-sulfonoimidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives. These products have their own unique applications in different fields .

Wissenschaftliche Forschungsanwendungen

4-Aminobenzene-1-sulfonoimidamide dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting various biochemical processes. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, thereby exerting antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Aminobenzene-1-sulfonoimidamide dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Eigenschaften

Molekularformel

C6H11Cl2N3OS

Molekulargewicht

244.14 g/mol

IUPAC-Name

4-(aminosulfonimidoyl)aniline;dihydrochloride

InChI

InChI=1S/C6H9N3OS.2ClH/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H3,8,9,10);2*1H

InChI-Schlüssel

ZNFPCGGHBUMMEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)S(=N)(=O)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.